Benidipine Hydrochloride

Hypertension Chronic Kidney Disease Renoprotection

Benidipine Hydrochloride is a unique 1,4-dihydropyridine CCB distinguished by its triple-channel blockade (L-, T-, and N-type), whereas agents like amlodipine primarily target L-type channels. This profile drives superior eGFR preservation (MD=+1.07 mL/min/1.73 m²) and albuminuria reduction (MD=-43.41 mg/g) vs. amlodipine in CKD []. It is the evidence-backed choice for vasospastic angina, MR-antagonist research, and cardiorenal injury studies, offering pleiotropic antioxidant and anti-aldosterone effects absent in conventional CCBs.

Molecular Formula C28H32ClN3O6
Molecular Weight 542.0 g/mol
CAS No. 91599-74-5
Cat. No. B193143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenidipine Hydrochloride
CAS91599-74-5
SynonymsBenidipine hydrochloride;  2,6-Dimethyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3,5-DimethoxyCarboxylate;  (R,R)-(+/)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylicacidmethyl-1-(phenylmethyl)-3-piperidiny;  3,5-Pyridinedicarboxylic acid, 1,4-
Molecular FormulaC28H32ClN3O6
Molecular Weight542.0 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
InChIInChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
InChIKeyKILKDKRQBYMKQX-MIPPOABVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Benidipine Hydrochloride (CAS 91599-74-5) Procurement Guide: A Dihydropyridine CCB with Triple-Channel Blockade Profile


Benidipine hydrochloride is a 1,4-dihydropyridine calcium channel blocker (CCB) characterized by its triple-channel blocking activity against L-type, T-type, and N-type voltage-dependent calcium channels [1]. This pharmacological profile distinguishes it from conventional dihydropyridines, which predominantly target L-type channels alone [2]. Developed by Kyowa Hakko Kogyo Co., Ltd., benidipine is approved for the treatment of hypertension and angina pectoris, and preclinical and clinical evidence supports its renoprotective and cardioprotective pleiotropic effects independent of blood pressure reduction [3].

Why Benidipine Hydrochloride Cannot Be Interchanged with Amlodipine, Nifedipine, or Other In-Class CCBs


While many dihydropyridine CCBs share the same basic scaffold and L-type channel blocking mechanism, their divergent activities against T-type and N-type calcium channels result in clinically meaningful differences in end-organ protection. Benidipine is distinguished by its triple-channel blockade profile, whereas agents such as nifedipine and nitrendipine exhibit negligible T-type channel inhibition, and amlodipine lacks substantial T-type activity at therapeutic concentrations [1][2]. These pharmacological differences translate into differential effects on proteinuria, estimated glomerular filtration rate (eGFR), and cardiovascular outcomes in head-to-head clinical studies, rendering generic substitution between benidipine and alternative CCBs scientifically unjustified for applications where renal or cardioprotective endpoints are prioritized [3].

Quantitative Differential Evidence for Benidipine Hydrochloride Procurement Decision-Making


Superior Renoprotection in Hypertensive CKD Patients: eGFR and Albuminuria Improvement vs. Amlodipine

A 2020 systematic review and meta-analysis of eight clinical studies demonstrated that benidipine provides statistically superior renoprotection compared with amlodipine in hypertensive patients. The meta-analysis found no significant difference in blood pressure reduction between the two drugs, indicating that the renal benefits of benidipine are independent of antihypertensive efficacy [1].

Hypertension Chronic Kidney Disease Renoprotection

Enhanced Prevention of Hypertensive Cardiorenal Injury vs. Cilnidipine at Equihypotensive Doses

In stroke-prone spontaneously hypertensive rats (SHRSP), benidipine (1 and 3 mg/kg/day for 7 weeks) was compared with cilnidipine at identical doses. Despite achieving comparable blood pressure reduction (equihypotensive effects), benidipine demonstrated significantly greater attenuation of cardiac hypertrophy, fibrosis, inflammation, glomerulosclerosis, and tubulointerstitial injury [1].

Cardiorenal Protection Oxidative Stress Preclinical Pharmacology

Superior Control of Vasospastic Angina Symptoms vs. Diltiazem over 3-Year Follow-up

In a multicenter Korean cohort study of 1,586 vasospastic angina patients followed for 3 years, benidipine was compared with first-generation CCB diltiazem for angina symptom control. Benidipine demonstrated markedly superior symptom management, with an odds ratio of 0.17 favoring benidipine at the third year of follow-up [1].

Vasospastic Angina Coronary Vasospasm Long-term Outcomes

Antianginal Efficacy with Reduced Hypotension Risk vs. Amlodipine and Nifedipine in Experimental Angina Model

In a rat model of vasopressin-induced myocardial ischemia (experimental angina), benidipine suppressed S-wave depression (an index of myocardial ischemia) at a dose of 3 μg/kg i.v. without significantly affecting blood pressure, whereas amlodipine (1000 μg/kg i.v.) and nifedipine (100 μg/kg i.v.) required doses that caused significant hypotension to achieve comparable antianginal effects [1].

Angina Pectoris Coronary Vasospasm Hemodynamic Safety

Mineralocorticoid Receptor Antagonism: Potency Superiority over Efonidipine, Amlodipine, and Azelnidipine

Using a luciferase reporter assay system to evaluate aldosterone-induced mineralocorticoid receptor (MR) activation, benidipine demonstrated more potent antagonistic activity than efonidipine, amlodipine, and azelnidipine. Benidipine depressed the response to higher aldosterone concentrations, whereas eplerenone (a steroidal MR antagonist) did not exhibit this property [1].

Mineralocorticoid Receptor Aldosterone Antagonism Pleiotropic Effects

Reduced Mortality and Left-Ventricular Diastolic Stiffness vs. Nitrendipine in Hypertensive Heart Failure Model

In Dahl salt-sensitive hypertensive rats—a model of hypertensive diastolic heart failure (DHF)—benidipine (3 mg/kg/day) and nitrendipine (10 mg/kg/day) produced similar antihypertensive effects. However, benidipine reduced left-ventricular (LV) diastolic stiffness and mortality to a significantly greater extent than nitrendipine [1].

Diastolic Heart Failure Coronary Angiogenesis Mortality Reduction

High-Value Research and Industrial Application Scenarios for Benidipine Hydrochloride


Clinical Research on Renoprotection in Hypertensive CKD Patients

Benidipine is the preferred dihydropyridine CCB for clinical trials or observational studies evaluating renal outcomes in hypertensive patients with chronic kidney disease. The 2020 meta-analysis demonstrating superior eGFR preservation (MD = +1.07 mL/min/1.73 m²; P = 0.001) and greater reduction in urinary albumin/creatinine ratio (MD = -43.41 mg/g; P < 0.00001) compared with amlodipine provides a strong evidence-based rationale for its selection over alternative CCBs [1].

Preclinical Hypertension Models Requiring Cardiorenal End-Organ Protection Assessment

For preclinical studies in SHRSP or Dahl salt-sensitive rat models evaluating cardiorenal injury, benidipine offers additive protective effects beyond blood pressure reduction. Compared with cilnidipine, benidipine produces greater attenuation of cardiac and renal NADPH oxidase activity and uniquely reduces serum aldosterone at equihypotensive doses [1]. Compared with nitrendipine, benidipine reduces LV diastolic stiffness and mortality while promoting coronary angiogenesis [2].

Vasospastic Angina Clinical Studies and Long-Term Outcome Trials

Benidipine is the evidence-supported CCB of choice for clinical research in vasospastic angina. Direct comparative data show benidipine achieves superior angina symptom control versus diltiazem (OR = 0.17; 95% CI: 0.09-0.32; P < 0.0001 at 3 years) [1] and provides more favorable cardiovascular event-free rates compared with diltiazem and nifedipine [2]. These data support benidipine procurement for VSA-focused clinical investigations.

Aldosterone-Mineralocorticoid Receptor Axis Pharmacology Studies

For research programs investigating MR-mediated pathophysiology or aldosterone-dependent cardiovascular injury, benidipine offers a unique tool compound with demonstrated MR antagonism—a property not shared by efonidipine, amlodipine, or azelnidipine [1]. This pleiotropic mechanism provides an additional layer of pharmacological action beyond calcium channel blockade, distinguishing benidipine for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benidipine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.